Cas no 143659-18-1 (5-Butyl-1,3-oxazole-4-carboxylic acid)

5-Butyl-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS010901601
- DTXSID30734245
- 143659-18-1
- CS-0249046
- 4-Oxazolecarboxylic acid, 5-butyl-
- 5-Butyloxazole-4-carboxylic acid
- EN300-4229542
- Z838909392
- 5-Butyl-1,3-oxazole-4-carboxylic acid
-
- インチ: InChI=1S/C8H11NO3/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11)
- InChIKey: QAJNRPQQPOOGBB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 169.07389321Da
- どういたいしつりょう: 169.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
5-Butyl-1,3-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4229542-1.0g |
5-butyl-1,3-oxazole-4-carboxylic acid |
143659-18-1 | 95.0% | 1.0g |
$871.0 | 2025-03-15 | |
Enamine | EN300-4229542-5.0g |
5-butyl-1,3-oxazole-4-carboxylic acid |
143659-18-1 | 95.0% | 5.0g |
$2525.0 | 2025-03-15 | |
Enamine | EN300-4229542-0.5g |
5-butyl-1,3-oxazole-4-carboxylic acid |
143659-18-1 | 95.0% | 0.5g |
$679.0 | 2025-03-15 | |
Enamine | EN300-4229542-2.5g |
5-butyl-1,3-oxazole-4-carboxylic acid |
143659-18-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-15 | |
Enamine | EN300-4229542-10.0g |
5-butyl-1,3-oxazole-4-carboxylic acid |
143659-18-1 | 95.0% | 10.0g |
$3746.0 | 2025-03-15 | |
1PlusChem | 1P007Z41-5g |
4-Oxazolecarboxylic acid, 5-butyl- |
143659-18-1 | 95% | 5g |
$3183.00 | 2024-06-20 | |
Aaron | AR007ZCD-250mg |
4-Oxazolecarboxylic acid, 5-butyl- |
143659-18-1 | 95% | 250mg |
$618.00 | 2025-02-14 | |
1PlusChem | 1P007Z41-2.5g |
4-Oxazolecarboxylic acid, 5-butyl- |
143659-18-1 | 95% | 2.5g |
$2172.00 | 2024-06-20 | |
Aaron | AR007ZCD-1g |
4-Oxazolecarboxylic acid, 5-butyl- |
143659-18-1 | 95% | 1g |
$1223.00 | 2025-02-14 | |
Aaron | AR007ZCD-100mg |
4-Oxazolecarboxylic acid, 5-butyl- |
143659-18-1 | 95% | 100mg |
$439.00 | 2025-02-14 |
5-Butyl-1,3-oxazole-4-carboxylic acid 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
5-Butyl-1,3-oxazole-4-carboxylic acidに関する追加情報
5-Butyl-1,3-oxazole-4-carboxylic acid: A Versatile Building Block in Medicinal Chemistry and Drug Discovery
5-Butyl-1,3-oxazole-4-carboxylic acid (CAS No. 143659-18-1) is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in pharmaceutical research. This compound belongs to the class of heterocyclic carboxylic acids, characterized by the presence of an oxazole ring system. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a critical structural motif in numerous bioactive molecules, including antibiotics, antifungal agents, and anticancer drugs. The 5-Butyl-1,3-oxazole-4-carboxylic acid molecule combines the oxazole ring with a butyl side chain and a carboxylic acid functional group, creating a versatile scaffold for further chemical modifications.
The 5-Butyl-1,3-oxazole-4-carboxylic acid molecule exhibits a molecular formula of C9H10O3, with a molecular weight of 166.17 g/mol. Its structural simplicity and functional versatility make it an ideal candidate for exploring its potential as a lead compound in drug development. Recent studies have highlighted the importance of oxazole-based derivatives in modulating various biological targets, including enzyme inhibition, receptor binding, and ion channel modulation. The 5-Butyl-1,3-oxazole-4-carboxylic acid molecule, in particular, has shown promising results in preliminary screening assays for its ability to interact with specific protein targets.
One of the key advantages of the 5-Butyl-1,3-oxazole-4-carboxylic acid scaffold is its ability to undergo diverse chemical transformations, enabling the synthesis of a wide range of derivatives with tailored biological activities. For instance, the carboxylic acid group can be functionalized to introduce additional pharmacophore elements, such as hydroxyl, amino, or sulfhydryl groups, which can enhance the compound's binding affinity to target proteins. Additionally, the butyl side chain provides steric and electronic effects that can influence the molecule's conformational flexibility and solubility properties. These features make the 5-Butyl-1,3-oxazole-4-carboxylic acid a valuable starting point for the design of novel therapeutics.
Recent advancements in medicinal chemistry have demonstrated the potential of oxazole-based compounds in addressing unmet medical needs. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of 5-Butyl-1,3-oxazole-4-carboxylic acid derivatives with potent antitumor activity against multidrug-resistant cancer cells. The researchers utilized structure-activity relationship (SAR) analysis to optimize the molecular features of the compound, resulting in derivatives with enhanced cellular uptake and reduced toxicity profiles. These findings underscore the importance of the 5-Butyl-1,3-oxazole-4-carboxylic acid scaffold in the design of targeted therapies for oncology applications.
Another area of interest in the research on 5-Butyl-1,3-oxazole-4-carboxylic acid is its potential role in the development of antimicrobial agents. A 2024 review article in Antimicrobial Agents and Chemotherapy highlighted the significance of oxazole derivatives in combating antibiotic-resistant bacterial strains. The 5-Butyl-1,3-oxazole-4-carboxylic acid molecule was found to exhibit moderate antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for the synthesis of new antibiotics. Further studies are needed to explore its efficacy against Gram-negative pathogens and its compatibility with existing antibiotic regimens.
The synthesis of 5-Butyl-1,3-oxazole-4-carboxylic acid has been extensively studied in the context of green chemistry and sustainable pharmaceutical manufacturing. A 2023 paper in Green Chemistry described a catalytic approach for the efficient preparation of this compound using microwave-assisted reactions and biocatalytic methods. These methodologies not only improve the yield and purity of the final product but also reduce the environmental impact associated with traditional chemical synthesis techniques. The use of eco-friendly protocols is becoming increasingly important in the pharmaceutical industry, as regulatory agencies and stakeholders demand more sustainable practices.
In addition to its applications in drug discovery, the 5-Butyl-1,3-oxazole-4-carboxylic acid molecule has been explored for its potential in the development of imaging agents and diagnostic tools. A 2022 study published in Advanced Drug Delivery Reviews investigated the use of oxazole derivatives as fluorescent probes for in vivo imaging. The researchers modified the 5-Butyl-1,3-oxazole-4-carboxylic acid scaffold with fluorescent dyes and found that the resulting compounds exhibited excellent photostability and target specificity. These findings open new avenues for the application of this compound in biomedical research and clinical diagnostics.
The 5-Butyl-1,3-oxazole-4-carboxylic acid molecule also holds promise in the field of neuropharmacology. A 2023 study in Neuropharmacology reported the synthesis of a series of 5-Butyl-1,3-oxazole-4-carboxylic acid derivatives with potential antidepressant and anxiolytic activities. The compounds were tested in animal models of depression and anxiety, and several derivatives showed significant improvements in behavioral outcomes. These results suggest that the 5-Butyl-1,3-oxazole-4-carboxylic acid scaffold could be a valuable platform for the development of novel treatments for mood disorders.
Despite its promising applications, the 5-Butyl-1,3-oxazole-4-carboxylic acid molecule still faces challenges in its translational potential. One of the major hurdles is the optimization of its physicochemical properties to enhance its bioavailability and metabolic stability. Researchers are actively exploring strategies such as prodrug design, nanoparticle encapsulation, and co-formulation with other active ingredients to overcome these limitations. Additionally, further preclinical and clinical studies are required to validate its safety and efficacy in human trials.
In conclusion, the 5-Butyl-1,3-oxazole-4-carboxylic acid (CAS No. 143659-18-1) is a versatile organic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and functional versatility make it an attractive scaffold for the design of novel therapeutics targeting a wide range of diseases. Ongoing research efforts are focused on optimizing its chemical properties, expanding its applications, and ensuring its safe and effective use in clinical settings. As the field of pharmaceutical science continues to evolve, the 5-Butyl-1,3-oxazole-4-carboxylic acid is likely to play an increasingly important role in the development of innovative treatments for unmet medical needs.
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